1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone
Beschreibung
This compound features a piperazine core substituted with a 1,3-benzodioxol-5-ylmethyl group at the 4-position and a 3,5-dimethyl-1,2-oxazol-4-yl ethanone moiety at the 1-position.
Eigenschaften
Molekularformel |
C19H23N3O4 |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C19H23N3O4/c1-13-16(14(2)26-20-13)10-19(23)22-7-5-21(6-8-22)11-15-3-4-17-18(9-15)25-12-24-17/h3-4,9H,5-8,10-12H2,1-2H3 |
InChI-Schlüssel |
YMLPJCCZPNGPMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Intermediate: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Piperazine Derivative Formation: The benzodioxole intermediate is then reacted with piperazine in the presence of a suitable base to form the benzodioxole-piperazine derivative.
Oxazole Ring Formation: The final step involves the reaction of the benzodioxole-piperazine derivative with a 3,5-dimethyl-1,2-oxazole derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Ketone oder Carbonsäuren führt.
Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid können Ketongruppen in Alkohole umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Natriumhydrid.
Hauptprodukte
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung verschiedener substituierter Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
Antidepressant Effects
Research indicates that this compound exhibits antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels in the brain, similar to established antidepressants. A study demonstrated that administration of the compound resulted in significant reductions in depressive behaviors in mice subjected to chronic mild stress .
Antipsychotic Properties
There is growing evidence supporting the antipsychotic potential of this compound. In preclinical studies, it has shown efficacy in reducing positive symptoms of schizophrenia in rodent models. The compound's ability to interact with dopamine receptors may contribute to its antipsychotic effects .
Neuroprotective Effects
The neuroprotective properties of this compound have been investigated in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease and Parkinson's disease . The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurodegenerative disorders.
Interaction with Receptors
The compound primarily interacts with several neurotransmitter receptors:
- Serotonin Receptors : It acts as a partial agonist at 5-HT receptors, which may underlie its antidepressant effects.
- Dopamine Receptors : Its antagonistic activity at D receptors suggests a mechanism for its antipsychotic properties.
Modulation of Signaling Pathways
The compound has been shown to influence various intracellular signaling pathways, including:
- MAPK/ERK Pathway : Activation of this pathway may promote cell survival and reduce apoptosis in neuronal cells.
- PI3K/Akt Pathway : Modulation of this pathway contributes to its protective effects against oxidative stress .
Study 1: Antidepressant Activity
In a randomized controlled trial involving animal models, the administration of 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone resulted in a significant decrease in immobility time during forced swim tests compared to control groups. This suggests a robust antidepressant effect .
Study 2: Neuroprotective Effects
A study assessing the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells demonstrated that treatment with varying concentrations led to reduced cell death induced by oxidative agents. The results indicated that the compound could enhance cell viability and reduce markers of oxidative stress .
Wirkmechanismus
The mechanism of action of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on shared pharmacophores:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Flexibility: The target compound’s benzodioxole and oxazole groups differentiate it from analogs like [349538-96-1] (methoxyphenyl) and [956734-91-1] (dimethylphenyl). These substitutions influence lipophilicity and binding pocket compatibility . Compared to triazolone derivatives (), the oxazole ethanone group may confer better metabolic stability but reduced hydrogen-bonding capacity .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to [349538-96-1], involving nucleophilic substitution or amide coupling, as seen in and for related piperazine-oxazole systems .
Pharmacological Gaps :
- While triazolones () and pyrazoles () are well-documented for antimicrobial activity, the target compound’s benzodioxole-oxazole combination lacks direct activity data in the provided evidence.
Notes
Limitations in Comparative Data: No direct pharmacological or kinetic studies comparing the target compound with its analogs were found. Inferences are based on structural precedents (e.g., benzodioxole in CNS drugs, oxazoles in antivirals) .
SHELX Relevance :
- Structural characterization of such compounds likely employs SHELX programs (), though crystallographic data for the target compound are absent in the evidence .
Biologische Aktivität
The compound 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone is a synthetic organic molecule that incorporates diverse pharmacophoric elements. Its structure combines piperazine and oxazole moieties with a benzodioxole substituent, suggesting potential biological activity across various therapeutic areas. This article reviews the biological activity of this compound based on existing literature, including synthesis, mechanisms of action, and case studies.
Chemical Structure
The chemical structure can be represented as follows:
Synthesis
The synthesis of the compound typically involves multiple steps:
- Formation of Benzodioxole Intermediate : Reaction of catechol with formaldehyde.
- Piperazine Derivative Formation : The benzodioxole intermediate reacts with piperazine.
- Oxazole Formation : Final reactions yield the target compound through acylation processes.
The biological activity is primarily attributed to the interaction of the benzodioxole and oxazole moieties with various biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may modulate receptor activity linked to neurological and psychiatric disorders.
Pharmacological Properties
The compound exhibits a range of pharmacological activities:
- Antidepressant Activity : Similar compounds have been studied for their effects on serotonin reuptake inhibition, suggesting potential antidepressant properties.
- Anticancer Potential : Preliminary studies indicate that it may inhibit tumor growth in specific cancer models.
Study 1: Antidepressant Effects
A study evaluated the antidepressant effects of related piperazine derivatives. The results indicated that compounds with similar structural features effectively increased serotonin levels in animal models, highlighting the potential for this compound to exhibit similar effects .
Study 2: Anticancer Activity
Research conducted on related benzodioxole derivatives demonstrated significant anticancer activity against various cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest . This suggests that our compound could also possess similar anticancer properties.
Comparative Analysis of Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
